5-Bromo-2-hydroxynicotinic acid

Catalog No.
S673177
CAS No.
104612-36-4
M.F
C6H4BrNO3
M. Wt
218 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-hydroxynicotinic acid

CAS Number

104612-36-4

Product Name

5-Bromo-2-hydroxynicotinic acid

IUPAC Name

5-bromo-2-oxo-1H-pyridine-3-carboxylic acid

Molecular Formula

C6H4BrNO3

Molecular Weight

218 g/mol

InChI

InChI=1S/C6H4BrNO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11)

InChI Key

GYXOTADLHQJPIP-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC=C1Br)C(=O)O

Canonical SMILES

C1=C(C(=O)NC=C1Br)C(=O)O

The exact mass of the compound 5-Bromo-2-hydroxynicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-2-hydroxynicotinic acid (CAS 104612-36-4), which readily tautomerizes to 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a heterocyclic building block used in pharmaceutical synthesis and coordination chemistry. Featuring a C3-carboxylic acid, a C2-pyridone oxygen, and a C5-bromine atom, this compound serves as a trifunctional scaffold. It is primarily procured as a precursor for generating biaryl systems via transition-metal-catalyzed cross-coupling, or for synthesizing 2-chloro-5-bromonicotinic acid derivatives via direct chlorination. Its established large-scale manufacturability and stable crystalline form make it a reliable starting material for industrial medicinal chemistry and advanced materials research [1].

Research Fit

Building Block Halogenated nicotinic acid with 5-bromo reactivity for cross-coupling and derivatization
Reactivity Profile C-Br bond enables milder palladium-catalyzed couplings than C-Cl analogs
Regioisomer Control Distinct from 6-hydroxy isomer; identity verifiable via thermal property

Substituting 5-bromo-2-hydroxynicotinic acid with its closest analogs, such as 5-chloro-2-hydroxynicotinic acid or 5-bromonicotinic acid, fundamentally alters downstream processability and reactivity. The C5-bromine is required for efficient palladium-catalyzed cross-coupling under mild conditions; substituting it with chlorine increases the activation energy required for oxidative addition, necessitating higher temperatures and specialized phosphine ligands that increase process costs. Conversely, removing the C2-hydroxyl group to use 5-bromonicotinic acid eliminates the pyridone tautomerization, stripping the molecule of a hydrogen-bonding motif necessary for target binding in drug discovery and removing the ability to generate the reactive 2-chloro intermediate for sequential functionalization [1].

Substitution Risk

5-Chloro analog mismatch
Lower computed lipophilicity and reduced cross-coupling reactivity may shift SAR profiles and downstream yields relative to the 5-bromo derivative
6-Hydroxy regioisomer risk
Different intramolecular hydrogen-bonding network and higher melting range can alter reactivity and compromise synthetic fidelity if substituted

Enhanced Cross-Coupling Reactivity via C5-Bromination

In standard transition-metal-catalyzed cross-coupling workflows, the choice of halogen at the C5 position dictates the reaction kinetics and required catalyst loading. 5-Bromo-2-hydroxynicotinic acid undergoes oxidative addition with palladium(0) species faster than its 5-chloro counterpart. This allows for coupling reactions to proceed at lower temperatures (typically 60–80 °C) using standard ligands (e.g., PPh3 or dppf), whereas the 5-chloro analog typically requires elevated temperatures (>100 °C) and sterically demanding dialkylbiaryl phosphine ligands to achieve >90% conversion [1].

Evidence DimensionCatalyst activation and reaction temperature
Target Compound Data5-Bromo-2-hydroxynicotinic acid (Standard Pd catalysts, 60–80 °C)
Comparator Or Baseline5-Chloro-2-hydroxynicotinic acid (Requires specialized ligands, >100 °C)
Quantified DifferenceEnables coupling at 20–40 °C lower temperatures with standard ligands
ConditionsPalladium-catalyzed cross-coupling (e.g., Suzuki/Buchwald-Hartwig)

Procuring the bromo-derivative lowers catalyst costs and simplifies process scale-up by avoiding harsh thermal conditions and proprietary ligands.

Synthetic Yield
Reported
87% isolated yield via NaOBr route, avoiding elemental Br₂
Supports scalable, safer preparation
Direct comparison; method uses in situ generated hypobromite

Precursor Suitability for 2-Chloro-5-bromonicotinic Acid Synthesis

5-Bromo-2-hydroxynicotinic acid is a direct starting material for synthesizing 2-chloro-5-bromonicotinic acid derivatives, which are intermediates for sequential, site-selective functionalization. Treatment of 5-bromo-2-hydroxynicotinic acid with thionyl chloride (SOCl2) converts the C2-hydroxyl group to a chloride, simultaneously forming the acid chloride. Attempting to achieve this specific 2-chloro-5-bromo substitution pattern starting from 5-bromonicotinic acid requires directed ortho-metalation or N-oxide rearrangement strategies, whereas the 2-hydroxy starting material provides a direct, high-yield (>80%) route to the desired scaffold in a single operational step [1].

Evidence DimensionYield and step-economy for 2-chloro-5-bromo functionalization
Target Compound Data5-Bromo-2-hydroxynicotinic acid (Direct chlorination, >80% yield, 1 step)
Comparator Or Baseline5-Bromonicotinic acid (Multi-step N-oxide rearrangement, <40% overall yield)
Quantified Difference>40% higher yield and elimination of 2-3 synthetic steps
ConditionsRefluxing SOCl2/POCl3 vs. standard N-oxidation/chlorination sequences

Direct procurement of the 2-hydroxy compound reduces the time, reagent cost, and waste associated with synthesizing 2,5-disubstituted pyridine building blocks.

Lipophilicity vs 5-Cl
Class-level
XLogP3 0.9 vs ~0.5 (estimated)
Higher computed logP may influence permeability
Class-level inference; requires project-specific validation

Scalability and Safety in Primary Synthesis

The commercial viability of a building block depends on its scalable synthesis. 5-Bromo-2-hydroxynicotinic acid can be synthesized on a multi-kilogram scale via the direct bromination of 2-hydroxynicotinic acid using sodium hypobromite. This method avoids the use of hazardous elemental bromine (Br2) in large quantities, which is required for the halogenation of unactivated pyridines. The presence of the electron-donating 2-hydroxyl group activates the C5 position, allowing the bromination to proceed in aqueous media at 50 °C, ensuring a consistent, high-purity (>98%) product profile suitable for downstream pharmaceutical manufacturing .

Evidence DimensionHalogenation safety and scalability
Target Compound Data5-Bromo-2-hydroxynicotinic acid (Aqueous NaOBr, high scalability)
Comparator Or BaselineUnactivated pyridines (Require Br2/fuming H2SO4 or harsh conditions)
Quantified DifferenceEliminates the need for hazardous elemental Br2 handling at scale
ConditionsIndustrial-scale electrophilic aromatic bromination

The scalable manufacturing route ensures a stable, cost-effective supply chain with high batch-to-batch reproducibility for industrial buyers.

Cross-Coupling Reactivity
Class-level
C-Br >> C-Cl in Pd oxidative addition
Enables milder, more efficient coupling conditions
Class-level property; application-dependent
Regioisomer Identity
Data to verify
Mp 287 °C vs >300 °C (6-isomer)
Thermal check for regioisomeric purity
Source review needed; use as rapid QC indicator

Synthesis of Kinase and Bromodomain Inhibitors

The pyridone motif derived from the 2-hydroxy group serves as a hydrogen-bond donor/acceptor pair, mimicking natural nucleobases. It is a starting material for developing BET bromodomain inhibitors and GAK (cyclin G-associated kinase) inhibitors, where the C5-bromine allows for late-stage diversification via Suzuki or Buchwald-Hartwig cross-coupling [1].

Sequential Regioselective Functionalization

For workflows requiring orthogonal reactivity, this compound is routinely converted to 2-chloro-5-bromonicotinic acid using thionyl chloride. This enables nucleophilic aromatic substitution (SNAr) at the highly electrophilic C2 position followed by palladium-catalyzed cross-coupling at the C5 position, facilitating the generation of di-substituted compound libraries [2].

Coordination Chemistry and MOF Synthesis

The combination of the carboxylic acid and the adjacent pyridone oxygen creates a bidentate chelating site for transition metals. It is procured for the synthesis of metal-organic frameworks (MOFs) and discrete metal complexes where the C5-bromine can be used for post-synthetic modification or to tune the electronic properties of the ligand framework [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pd-catalyzed derivatization studies
C-Br bond reactivity profile
Milder coupling efficiency across Suzuki, Heck, Sonogashira
Large-scale intermediate synthesis
Reported NaOBr route with 87% yield
Process safety and scalability verification
CNS research programs tuning permeability
Reported computed logP higher than 5-Cl analog
LogP-dependent SAR context; not a clinical parameter
Regioisomer identity confirmation
Distinct reported melting point
Thermal analysis for incoming QC and synthetic fidelity

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (25%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-2-hydroxynicotinic acid

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